![molecular formula C12H9ClN2O3S B13877870 Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate](/img/structure/B13877870.png)
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate is a complex organic compound that features a pyridine ring substituted with a carboxylate ester and an amide linkage to a chlorinated thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate typically involves a multi-step process:
Formation of the Amide Linkage: The initial step involves the reaction of 5-chloro-2-thiophenecarbonyl chloride with 3-amino-4-methylpyridine in the presence of a base such as triethylamine. This reaction forms the amide bond between the thiophene and pyridine rings.
Esterification: The carboxylic acid group on the pyridine ring is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.
Mecanismo De Acción
The mechanism of action of Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and ester functionalities allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate: Similar structure but with a benzene ring instead of a pyridine ring.
Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate is unique due to the combination of its pyridine and thiophene rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.
Propiedades
Fórmula molecular |
C12H9ClN2O3S |
|---|---|
Peso molecular |
296.73 g/mol |
Nombre IUPAC |
methyl 3-[(5-chlorothiophene-2-carbonyl)amino]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H9ClN2O3S/c1-18-12(17)7-4-5-14-6-8(7)15-11(16)9-2-3-10(13)19-9/h2-6H,1H3,(H,15,16) |
Clave InChI |
YILXNDXVNCSGEW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=NC=C1)NC(=O)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13877788.png)
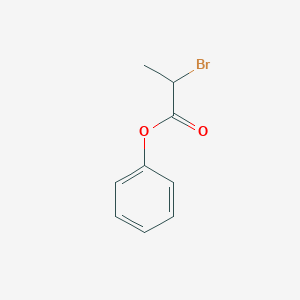
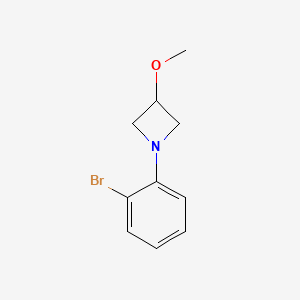
![N'-[(4-bromophenyl)methyl]propane-1,3-diamine](/img/structure/B13877805.png)

![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
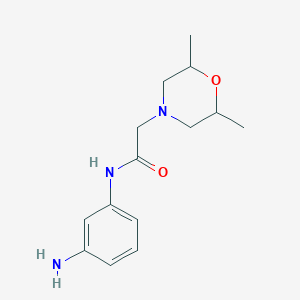
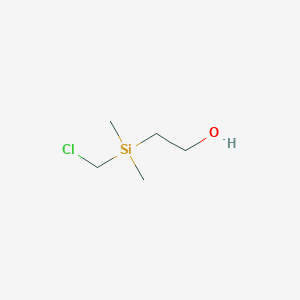
![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine](/img/structure/B13877831.png)

![4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine](/img/structure/B13877837.png)
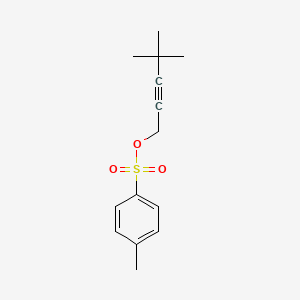
![3,4,5-Trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13877852.png)

